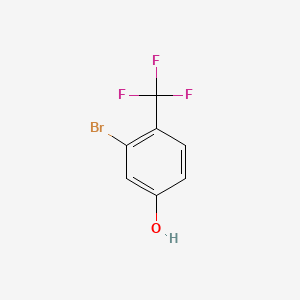

3-Bromo-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJMFYOMJODKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741486 | |

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-56-4 | |

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol

CAS Number: 1214385-56-4

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on its chemical and physical properties, outlines general synthetic approaches and reactivity, and discusses its potential applications based on the functional motifs present in its structure.

Disclaimer: Detailed experimental data, particularly spectroscopic and biological activity information, for this compound (CAS: 1214385-56-4) is not extensively available in the public domain. Much of the information regarding synthesis and potential applications is based on established chemical principles and data from structurally related isomers and compounds.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The presence of both a bromine atom and a trifluoromethyl group on the phenol ring significantly influences its physicochemical properties, such as lipophilicity, acidity, and reactivity. These properties are crucial for its application as an intermediate in the synthesis of more complex molecules.

Below is a summary of its key properties. Please note that some of these values are predicted.

| Property | Value | Source |

| CAS Number | 1214385-56-4 | [2] |

| Molecular Formula | C₇H₄BrF₃O | [2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 237.9 ± 35.0 °C | [2] |

| Density (Predicted) | 1.752 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | Not Available | |

| XLogP3 (Predicted) | 3.1 | [2] |

| InChI Key | YWJMFYOMJODKJY-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

A plausible synthetic approach involves the bromination of 4-(trifluoromethyl)phenol. However, this reaction can lead to a mixture of isomers, and separating the desired 3-bromo isomer would be necessary.

General Experimental Protocol for Bromination of a Phenol (Illustrative)

The following is a general procedure for the bromination of a phenol and is not specific to the synthesis of this compound.

Materials:

-

Substituted Phenol (e.g., 4-(trifluoromethyl)phenol)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Acetic Acid)

-

Base (optional, e.g., Sodium Bicarbonate for workup)

Procedure:

-

Dissolve the substituted phenol in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add a solution of bromine or NBS in the same solvent to the cooled phenol solution.

-

Allow the reaction to stir at a low temperature and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform an aqueous workup, typically involving washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to isolate the desired isomer.

The reactivity of this compound is dictated by the three functional components: the hydroxyl group, the bromine atom, and the trifluoromethyl group on the aromatic ring.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is influenced by the electron-withdrawing trifluoromethyl group.

-

Bromine Atom: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

-

Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Potential Applications in Research and Development

The structural motifs of this compound make it a valuable building block in medicinal chemistry and agrochemical research.

-

Pharmaceutical Intermediates: The trifluoromethyl group is a common substituent in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom allows for the facile introduction of other molecular fragments through cross-coupling reactions, making this compound a useful intermediate in the synthesis of complex drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals, contributing to their potency and stability.

-

Materials Science: Phenolic compounds are used in the synthesis of polymers and other materials. The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be exploited in the development of novel materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated phenol derivative.

Caption: General workflow for phenol bromination.

Conceptual Signaling Pathway Inhibition

While the specific biological activity of this compound is not documented, structurally related compounds are often investigated as enzyme inhibitors. The following diagram illustrates a conceptual signaling pathway where a small molecule inhibitor, potentially derived from a scaffold like this compound, blocks a kinase, thereby inhibiting a downstream signaling cascade.

Caption: Conceptual kinase inhibition pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)phenol

Abstract

This compound is a halogenated and trifluoromethylated phenol derivative. Compounds with such substitutions are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and bromine atoms. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo-substituent provides a reactive site for further chemical modifications, such as cross-coupling reactions. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental methodologies, and presents a logical diagram for its synthesis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to distinguish this compound from its isomer, 4-Bromo-3-(trifluoromethyl)phenol, as properties can differ significantly.

| Property | Value | Source |

| CAS Number | 1214385-56-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃O | [1][2][4] |

| Molecular Weight | 241.01 g/mol | [1][2][4] |

| Physical Form | Solid | |

| Melting Point | Not available | [1] |

| Boiling Point | 237.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.752 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | Not available | |

| Solubility | Not specified | |

| Flash Point | Not available | [1] |

| InChI Key | YWJMFYOMJODKJY-UHFFFAOYSA-N | [2][4] |

| SMILES | OC1=CC=C(C(F)(F)F)C(Br)=C1 | [4] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [2] |

| XLogP3 | 3.1 | [2] |

Note on Isomers: The isomer 4-Bromo-3-(trifluoromethyl)phenol (CAS No. 320-49-0) has a reported melting point of 44-46°C.[5] Researchers should verify the specific isomer used in their experiments.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining these properties for phenolic compounds are well-established.

General Protocol for Synthesis of Brominated Trifluoromethylphenols

A common method for the synthesis of brominated phenols is through electrophilic aromatic substitution. A general procedure for the bromination of a trifluoromethylphenol is described below.

Materials:

-

Appropriate trifluoromethylphenol (1 equivalent)

-

Bromine (1 equivalent)

-

Dichloromethane (solvent)

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

The starting trifluoromethylphenol is dissolved in dichloromethane and the solution is cooled to 0°C.[6]

-

A solution of bromine in dichloromethane is added dropwise to the cooled phenol solution.[6]

-

The reaction mixture is allowed to warm to room temperature and is stirred for approximately 18 hours.[6]

-

The reaction is quenched by washing with an aqueous sodium sulfite solution to remove unreacted bromine, followed by a wash with brine.[6]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[6]

-

The resulting crude product, which may be a mixture of isomers, is purified by column chromatography on silica gel to isolate the desired bromophenol.[6]

Determination of Physicochemical Properties

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.

-

pKa: The acid dissociation constant is typically determined by potentiometric titration. A solution of the phenol is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Solubility: Determined by adding an excess of the compound to a known volume of solvent (e.g., water, ethanol, DMSO). The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Logical Workflow: Synthesis of Brominated Trifluoromethylphenol

The following diagram illustrates the general workflow for the synthesis of a brominated trifluoromethylphenol via electrophilic aromatic substitution.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1214385-56-4 [chemicalbook.com]

- 4. 1214385-56-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Bromo-4-(trifluoromethyl)phenol: A Technical Guide

For Immediate Release

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Bromo-4-(trifluoromethyl)phenol. These predictions are based on the analysis of structurally similar compounds, including 4-bromo-3-(trifluoromethyl)phenol, 3-bromophenol, and 4-(trifluoromethyl)phenol, and take into account the electronic effects of the bromo, trifluoromethyl, and hydroxyl substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | ~2.5 |

| H-5 | 7.0 - 7.2 | dd | ~8.5, 2.5 |

| H-6 | 7.4 - 7.6 | d | ~8.5 |

| OH | 5.0 - 6.0 | br s | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 152 - 155 |

| C-2 | 115 - 118 |

| C-3 (C-Br) | 118 - 121 |

| C-4 (C-CF₃) | 125 - 128 (q, J ≈ 270 Hz) |

| C-5 | 132 - 135 |

| C-6 | 128 - 131 |

| CF₃ | 122 - 125 (q, J ≈ 30 Hz) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1400 | Strong, Multiple Bands |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 240, 242 | Molecular ion with characteristic bromine isotope pattern (approx. 1:1 ratio). |

| [M-Br]⁺ | 161 | Loss of bromine radical. |

| [M-HBr]⁺ | 160 | Loss of hydrogen bromide. |

| [M-CO]⁺ | 212, 214 | Loss of carbon monoxide from the molecular ion. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate fragment ions and determine the fragmentation pattern. Electrospray ionization (ESI) can also be used for softer ionization.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound, which is essential for its synthesis, characterization, and application in research and development. The provided protocols and workflow offer a practical framework for the analytical validation of this and similar molecules.

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)phenol, a key fluorinated building block in organic synthesis. The document details its chemical properties, a proposed synthetic protocol, and its context within the broader landscape of chemical intermediates. While the specific discovery of this compound is not detailed in a singular publication, its emergence is tied to the growing demand for functionalized aromatic compounds in medicinal chemistry and materials science.

Physicochemical and Safety Data

This compound is a solid at room temperature, valued for its unique electronic and lipophilic properties imparted by the bromine and trifluoromethyl substituents. These characteristics make it a versatile intermediate for introducing this specific substitution pattern into more complex molecules.

Table 1: Physicochemical and Safety Data for this compound

| Parameter | Value | Reference |

| CAS Number | 1214385-56-4 | [1] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director; however, the hydroxyl group is a strong ortho-, para-director, and its directing effect will dominate, leading to bromination at the positions ortho to the hydroxyl group. Since both ortho positions are equivalent in the starting material, a single monobrominated product is expected.

Proposed Experimental Protocol: Direct Bromination

This protocol is based on general methods for the bromination of phenols.[3]

Materials:

-

4-(trifluoromethyl)phenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel. Alternatively, N-Bromosuccinimide (1 equivalent) can be used as the brominating agent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]

Table 2: Expected Quantitative Data for the Synthesis of this compound

| Parameter | Expected Value/Data |

| Yield | 70-90% (based on typical bromination reactions of phenols) |

| Melting Point | Not reported in the searched literature |

| ¹H NMR (CDCl₃) | Expect signals in the aromatic region (δ 6.5-8.0 ppm) |

| ¹³C NMR (CDCl₃) | Expect signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| IR (KBr) | Expect characteristic peaks for O-H stretching (~3300 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) |

| Mass Spectrometry (EI) | Expect a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Discovery and Applications

The discovery of this compound is not attributed to a single seminal work but rather to its emergence as a valuable building block in synthetic and medicinal chemistry. The trifluoromethyl group is a key moiety in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

While specific biological activities for this compound have not been extensively reported in the searched literature, related bromophenols are known to possess a range of biological effects, including antioxidant and anticancer properties. It is plausible that this compound could serve as a precursor for the synthesis of novel bioactive molecules.

Potential Signaling Pathway Involvement

Although no specific signaling pathways have been directly linked to this compound in the available literature, some bromophenols are known to modulate cellular signaling pathways, such as those involved in the antioxidant response. The following diagram illustrates a generalized antioxidant response pathway that could be a potential area of investigation for novel bromophenol derivatives.

Caption: Hypothetical antioxidant response pathway.

References

- 1. 1214385-56-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 1214385-56-4 [sigmaaldrich.com]

- 3. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 3-Bromo-4-(trifluoromethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethyl)phenol is a halogenated phenolic compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel pharmaceuticals and other specialty chemicals is largely dependent on its solubility characteristics in various organic solvents. Understanding the solubility of this compound is critical for reaction optimization, purification, formulation, and the development of analytical methods.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile and presents a detailed experimental protocol for its determination.

Predicted Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific experimental solubility data for this compound across a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Data to be determined |

| Dichloromethane | Halogenated | Moderate to High | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Low to Moderate | Data to be determined |

| Heptane | Aliphatic Hydrocarbon | Low | Data to be determined |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[2][3][4][5][6] This protocol is followed by a quantitative analysis of the resulting saturated solution, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8][9][10]

Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

Quantitative Analysis by HPLC

HPLC is a precise method for quantifying the concentration of phenolic compounds.[9][10][11][12][13]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample is then determined from this curve.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is a simpler alternative to HPLC, provided that the solute has a significant absorbance at a specific wavelength and the solvent does not interfere.[14][15][16]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[14]

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between the solute's properties and the solvent's properties. The following diagram illustrates these relationships.

References

- 1. 4-Bromo-3-(trifluoromethyl)phenol CAS#: 320-49-0 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. phcogres.com [phcogres.com]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol

This guide provides essential physicochemical data for 3-Bromo-4-(trifluoromethyl)phenol, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, chemical synthesis, and analytical procedures.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrF₃O | [1][2] |

| Molecular Weight | 241.01 g/mol | [1][3][4] |

| Exact Mass | 239.94000 u | [2] |

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is key to understanding the compound's reactivity and steric properties.

References

A Comprehensive Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative of significant interest in medicinal chemistry and agrochemical synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties, outlines a detailed, plausible synthesis protocol based on analogous chemical transformations, and discusses its potential applications by examining the well-established roles of structurally related compounds in drug discovery and development. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction

This compound (CAS No. 1214385-56-4) belongs to a class of substituted phenols that are highly valued as versatile building blocks in organic synthesis. The presence of both a bromine atom and a trifluoromethyl group on the phenolic ring imparts unique physicochemical properties that are advantageous for the development of new bioactive molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group, a key pharmacophore in modern drug design, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets[1]. Consequently, bromo-(trifluoromethyl)phenol derivatives are critical intermediates in the synthesis of pharmaceuticals and agrochemicals[2][3][4][5].

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its closely related isomers is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | This compound | 4-Bromo-3-(trifluoromethyl)phenol | 2-Bromo-4-(trifluoromethyl)phenol |

| IUPAC Name | This compound[6] | 4-bromo-3-(trifluoromethyl)phenol | 4-bromo-2-(trifluoromethyl)phenol |

| CAS Number | 1214385-56-4[6] | 320-49-0[3][7] | 81107-97-3[8] |

| Molecular Formula | C₇H₄BrF₃O[6] | C₇H₄BrF₃O[7] | C₇H₄BrF₃O[8] |

| Molecular Weight | 241.01 g/mol [6] | 241.01 g/mol [7] | 241.01 g/mol [8] |

| Physical Form | Solid[6] | Off-white powder[3][9] | Colorless to light yellow liquid |

| Purity | ≥97%[6] | ≥98%[3] | ≥98% (GC)[2] |

| Storage Temperature | Room temperature, sealed in dry, dark place[6] | Room Temperature | Room Temperature |

Synthesis of this compound

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of similar phenolic compounds, such as the synthesis of 2-Bromo-3-(trifluoromethyl)phenol and 4-bromo-3-methylphenol[10][11].

Materials:

-

4-(Trifluoromethyl)phenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 1 equivalent of 4-(trifluoromethyl)phenol in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1 equivalent of bromine, dissolved in a small amount of the same solvent, to the cooled solution dropwise over a period of 30-60 minutes, while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

If acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If dichloromethane was the solvent, wash the organic layer sequentially with water, aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemical Development

Substituted phenols, particularly those containing bromine and trifluoromethyl groups, are of high interest in the development of new pharmaceuticals and agrochemicals. While specific biological activities for this compound are not documented in the reviewed literature, the properties of its isomers and related compounds provide strong indications of its potential applications.

-

Pharmaceutical Intermediates: The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug's metabolic stability and membrane permeability[1]. The bromine atom allows for further molecular elaboration through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in medicinal chemistry for building complex molecules. For instance, the related compound 2-Bromo-4-(trifluoromethyl)phenol is utilized in the synthesis of anti-inflammatory and analgesic drugs[2]. It is plausible that this compound could serve a similar role in the synthesis of novel therapeutics.

-

Agrochemical Synthesis: This class of compounds is also crucial in the agrochemical industry for producing herbicides and fungicides[2][3]. The trifluoromethyl group often imparts enhanced biological activity and environmental persistence to these agents[3].

Role in a Drug Discovery Workflow

The primary role of this compound is as a key building block or intermediate in a drug discovery pipeline. The following diagram illustrates a generalized workflow where such a compound would be utilized.

Caption: Generalized drug discovery workflow illustrating the role of an intermediate.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be taken during handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique combination of a reactive bromine atom and a bio-enhancing trifluoromethyl group makes it an attractive starting point for the synthesis of complex, novel molecules. While specific biological data for this compound is not yet widely reported, the established importance of its structural motifs suggests that it will continue to be a compound of interest for researchers and developers. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a perspective on its potential applications, thereby supporting its use in future research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol [myskinrecipes.com]

- 6. This compound | 1214385-56-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-(trifluoromethyl)phenol, a key intermediate in various synthetic applications. Due to the limited availability of data for this specific isomer, this document consolidates information from safety data sheets (SDS) of closely related brominated and trifluoromethylated phenols to provide a thorough overview of the expected hazards and necessary precautions.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. Based on data for analogous compounds, the following GHS classifications are anticipated:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A or 1) : Causes serious eye irritation or damage.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][3]

Hazard Statements:

Signal Word: Warning or Danger[4][6]

Physical and Chemical Properties

| Property | Value | Source Compound |

| Physical Form | Solid, Off-white powder | 4-Bromo-3-(trifluoromethyl)phenol[7], this compound |

| Molecular Formula | C₇H₄BrF₃O | 4-Bromo-2-(trifluoromethyl)phenol[4], 3-Bromo-5-(trifluoromethyl)phenol[6] |

| Molecular Weight | 241.01 g/mol | 4-Bromo-3-(trifluoromethyl)phenol[7] |

| Melting Point | 44-46 °C | 4-Bromo-3-(trifluoromethyl)phenol[7] |

| Storage Temperature | Room Temperature, 2-8°C recommended | 4-bromo-3-(trifluoromethyl)phenol[8], 2-Bromo-4-chloro-5-(trifluoromethyl)phenol[2] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Ensure adequate ventilation in storage areas.[10]

-

An emergency eyewash station and safety shower must be readily accessible.[11][12]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required. A face shield may be necessary for splash hazards.[2][9]

-

Skin Protection: A flame-resistant lab coat worn over personal clothing is recommended.[9] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[9] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[2]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][3]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[13]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][10][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[4][15]

-

Some related compounds are noted to be hygroscopic and sensitive to light and air; therefore, storage under an inert atmosphere may be advisable.[13][15]

Safe Handling Workflow

References

- 1. fishersci.ie [fishersci.ie]

- 2. angenechemical.com [angenechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cochise.edu [cochise.edu]

- 6. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-bromo-3-(trifluoromethyl)phenol | 320-49-0 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide: Thermal Stability of 3-Bromo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 3-Bromo-4-(trifluoromethyl)phenol, a crucial parameter for its safe handling, storage, and application in research and development. Due to the limited availability of specific experimental data for this compound, this document combines known physical properties with expected thermal behavior based on related halogenated phenols and provides detailed, generalized experimental protocols for assessing thermal stability.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | N/A |

| Molecular Weight | 241.01 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | 44-46 °C | N/A |

| Boiling Point | 61-63 °C at 3.5-4.0 Torr | N/A |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [1] |

Expected Thermal Decomposition Profile

Based on the thermal degradation studies of other halogenated organic compounds and phenols, the thermal decomposition of this compound is anticipated to proceed via the cleavage of its carbon-bromine, carbon-trifluoromethyl, and hydroxyl bonds at elevated temperatures. The decomposition of similar compounds, such as tetrabromobisphenol A (TBBPA), occurs over a wide temperature range, typically between 200-500°C.[2]

Upon heating, it is expected that the compound will decompose to release hazardous gases. For the related compound 2-Bromo-4-(trifluoromethyl)phenol, the hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr). It is highly probable that this compound will produce the same toxic gases upon thermal degradation.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is ideal for determining decomposition temperatures, assessing thermal stability, and quantifying mass loss.

Experimental Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[4]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10-20 °C/min).[6]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the first derivative of the TGA curve).[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.[8]

Experimental Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.[9]

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and expected decomposition of the compound.[9]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events provide critical information about the thermal stability of the compound.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in assessing and handling this compound, the following diagrams have been generated.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Caption: Expected decomposition pathway of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be built upon its known physical properties and the behavior of analogous halogenated phenols. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to obtain precise quantitative data. It is imperative for all personnel handling this compound to be aware of its potential to release hazardous gases upon heating and to take appropriate safety precautions. The diagrams included in this guide serve to clarify the recommended experimental workflow and the logical progression of thermal decomposition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.williams.edu [web.williams.edu]

The Elusive Crystalline Architecture of 3-Bromo-4-(trifluoromethyl)phenol: A Technical Review

For Immediate Release

Shanghai, China – December 29, 2025 – Despite its significance as a versatile building block in medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms in the crystalline state of 3-Bromo-4-(trifluoromethyl)phenol remains conspicuously absent from the public scientific record. A comprehensive survey of crystallographic databases and the broader scientific literature reveals a notable void in the experimental determination of its single-crystal X-ray structure. This technical guide consolidates the available information on this compound and related structures, highlighting the current knowledge gap and outlining the experimental methodologies required to elucidate its crystal structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical suppliers and databases, provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | PubChem |

| Molecular Weight | 241.01 g/mol | PubChem |

| CAS Number | 1214385-56-4 | Sigma-Aldrich |

| Appearance | Solid (predicted) | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic bromination of 4-(trifluoromethyl)phenol. While specific, detailed protocols for the synthesis of this exact isomer are not widely published, general methods for the bromination of phenols are well-established.

A generalized synthetic workflow is depicted in Figure 1.

Figure 1: Generalized synthetic workflow for the preparation of this compound.

Purification of the crude product is critical for obtaining single crystals suitable for X-ray diffraction. Recrystallization is a standard and effective method for this purpose.

Experimental Protocol: Recrystallization for Crystal Growth

The following is a generalized protocol for the recrystallization of a brominated trifluoromethylphenol, aimed at producing high-quality single crystals. The choice of solvent is crucial and often requires empirical screening.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, methanol, and mixtures thereof) to identify a solvent system in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

-

Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the growth of large, well-ordered crystals. This can be achieved by placing the flask in a Dewar containing hot water or by wrapping the flask in an insulating material.

-

Crystal Isolation: Once crystals have formed, isolate them by filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities and then dry them under vacuum.

Prospective Crystal Structure Analysis

In the absence of experimental data, a logical workflow for the determination of the crystal structure of this compound is presented in Figure 2. This process is the standard in the field of chemical crystallography.

Figure 2: Logical workflow for the determination of a small molecule crystal structure.

A successful single-crystal X-ray diffraction experiment would yield a Crystallographic Information File (CIF). This file contains all the quantitative data describing the crystal structure, including:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Space Group: The symmetry of the crystal lattice.

-

Atomic Coordinates: The precise position of each atom within the unit cell.

-

Bond Lengths, Angles, and Torsion Angles: The geometric parameters of the molecule.

-

Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.

Significance and Future Directions

The determination of the crystal structure of this compound is of significant interest to researchers in drug discovery and materials science. This information would provide invaluable insights into:

-

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions, which are crucial for understanding and predicting the physical properties of the solid and for designing new materials with desired characteristics.

-

Structure-Activity Relationships (SAR): In the context of drug development, the precise molecular geometry can inform the design of more potent and selective ligands for biological targets.

Given the absence of this fundamental data, the scientific community is encouraged to pursue the crystallization and structural analysis of this compound. The publication of its crystal structure would be a valuable contribution to the chemical sciences. Researchers who successfully determine the structure are urged to deposit the data with the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the global scientific community.

Environmental Fate of Trifluoromethylphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of trifluoromethylphenols (TFMPs), a class of compounds relevant to various industrial applications, including pharmaceuticals and pesticides. This document summarizes key quantitative data, details experimental protocols for their environmental assessment, and visualizes critical degradation pathways.

Introduction

Trifluoromethylphenols (TFMPs) are aromatic compounds characterized by a hydroxyl group and a trifluoromethyl group attached to a benzene ring. Their strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group impart unique chemical properties, influencing their environmental behavior. TFMPs enter the environment primarily as transformation products of pharmaceuticals and agrochemicals.[1] A notable example is 3-trifluoromethyl-4-nitrophenol (TFM), which has been used as a lampricide in the Great Lakes basin.[2][3][4] Understanding the environmental fate of TFMPs is crucial for assessing their potential risks, persistence, and impact on ecosystems.

Abiotic Degradation

The primary abiotic degradation pathways for trifluoromethylphenols in the environment are hydrolysis and photolysis. The rates of these processes are highly dependent on the specific isomer and environmental conditions such as pH.

Hydrolysis

Hydrolysis can be a significant degradation route for certain TFMP isomers, particularly under alkaline conditions. The reaction typically involves the defluorination of the trifluoromethyl group. Studies have shown that 2-TFMP and 4-TFMP can undergo hydrolysis to form the corresponding hydroxybenzoic acids, while 3-TFMP is notably more resistant to this process.[1][5] The degradation is primarily driven by the deprotonated phenolate form of the molecule.[2]

Table 1: Hydrolysis Data for Trifluoromethylphenols

| Compound | pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) | Reference |

| 2-Trifluoromethylphenol (2-TFMP) | 7.4 | 37 | 6.9 hours | - | [6] |

| 4-Trifluoromethylphenol (4-TFMP) | 7 | 25 | 91.7 hours (photolysis) | - | [6] |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 7 | 25 | 91.7 hours (photolysis) | - | [6] |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 9 | 25 | 22 hours (photolysis) | - | [6] |

Note: Some data points may refer to photolysis where hydrolysis was studied concurrently.

Photolysis

Photodegradation is a key environmental fate process for TFMPs, especially for light-sensitive compounds like TFM. Exposure to sunlight can lead to the transformation of TFMPs into various photoproducts, including the persistent trifluoroacetic acid (TFA).[6] The photolytic half-life of TFMPs is influenced by factors such as pH and the presence of other substances in the water.[6]

Table 2: Photolysis Data for Trifluoromethylphenols

| Compound | pH | Wavelength (nm) | Half-life (t½) | TFA Yield (%) | Reference |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 7 | 365 | 91.7 hours | 17.8 | [6] |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 9 | 365 | 22 hours | 5.1 | [6] |

| 4-Amino-3-trifluoromethylphenol | - | 365 | 2.3 minutes | 11 | [6] |

Biotic Degradation

Microbial degradation plays a significant role in the natural attenuation of TFMPs in soil and sediment. The biodegradability of these compounds depends on the microbial communities present and the specific structure of the TFMP isomer.

Aerobic Degradation

Under aerobic conditions, bacteria have been shown to utilize TFMPs as a source of carbon and energy. For instance, 4-trifluoromethylphenol (4-TFMP) can be catabolized through a meta-cleavage pathway. This involves the initial hydroxylation of the aromatic ring to form a trifluoromethyl-substituted catechol, followed by ring cleavage by a catechol 2,3-dioxygenase. The resulting ring-fission product, 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, has been identified as a dead-end metabolite in some studies, indicating that complete mineralization can be challenging.

Table 3: Microbial Degradation of Trifluoromethylphenols

| Compound | Microorganism(s) | Pathway | Key Metabolites | Reference |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Sediment microorganisms | Not fully elucidated | Fluoride ions | [7] |

| 4-Trifluoromethylphenol (4-TFMP) | Bacteria | meta-cleavage | Semialdehyde products, Trifluoroacetate |

Signaling Pathways in Microbial Degradation

The microbial degradation of aromatic compounds is a genetically regulated process. In the case of catechol meta-cleavage pathways, the expression of the necessary enzymes is often controlled by a regulatory protein that is activated by the substrate or an intermediate. The diagram below illustrates a generalized logical flow of this regulatory and metabolic process.

Caption: Logical flow of genetic regulation and metabolic steps in the microbial meta-cleavage of TFMPs.

Persistence and Bioaccumulation

The persistence of TFMPs in the environment is variable. While some, like TFM, are considered non-persistent due to relatively rapid degradation, the formation of stable metabolites such as TFA is a concern.[2][3][6] The potential for bioaccumulation is a key aspect of the environmental risk assessment of these compounds.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The Bioconcentration Factor (BCF) is a measure of a substance's potential to accumulate in an aquatic organism from the water. While it has been stated that TFM does not bioaccumulate, some studies have reported BCF values in various aquatic species.

Table 4: Bioconcentration Factors (BCF) for 3-Trifluoromethyl-4-nitrophenol (TFM)

| Species | BCF Value | Tissue | Reference |

| Macroinvertebrates (soft integument) | 45.0 (mean) | Whole body | |

| Macroinvertebrates (hard exoskeleton) | 11.9 (mean) | Whole body | |

| Crayfish (Orconectes propinquus) | - | - | |

| Caddisfly larvae (Brachycentrus americanus) | - | - | |

| Annelid worms | - | - |

Soil Sorption

The mobility of TFMPs in soil is governed by their sorption to soil particles, which is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Compounds with high Koc values tend to be less mobile and more persistent in the soil. Limited experimental data is available for the Koc of TFMPs, but studies on similar compounds like phenols and nitrophenols indicate that soil organic matter content and pH are key factors influencing their sorption.

Table 5: Soil Sorption Data for Trifluoromethylphenols and Related Compounds

| Compound | Soil Type | Koc (L/kg) | Comments | Reference |

| Phenol | Silty clay, Silt, Sand | Variable | Sorption influenced by soil organic carbon and pH. | |

| 2-Nitrophenol | Silty clay, Silt, Sand | Variable | Nitro group promotes sorption. | |

| p-Nitrophenol | Two Chinese soils | Variable | Sorption suppressed by the presence of copper. |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the environmental fate of trifluoromethylphenols.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of a TFMP as a function of pH.

Methodology:

-

Preparation of Solutions: Prepare buffer solutions at various environmentally relevant pH values (e.g., 4, 7, and 9). Prepare a stock solution of the test TFMP in a suitable solvent.

-

Test Setup: Add a known concentration of the TFMP stock solution to each buffer solution in sterile, dark containers to prevent photodegradation.

-

Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the concentration of the parent TFMP and any major hydrolysis products in the aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the degradation rate constants and half-lives by plotting the concentration of the TFMP against time.

Caption: A simplified workflow for conducting a hydrolysis study of a trifluoromethylphenol.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of photodegradation of a TFMP in water.

Methodology:

-

Preparation of Solutions: Prepare a solution of the test TFMP in sterile, purified water, buffered to a relevant pH.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Test Setup: Place the test solution in quartz tubes and expose them to the light source in a temperature-controlled chamber. Prepare dark controls by wrapping identical tubes in aluminum foil.

-

Sampling: At specific time points, remove replicate tubes from the light exposure and the dark controls.

-

Analysis: Analyze the concentration of the parent TFMP and its photoproducts using a suitable analytical method (e.g., HPLC-UV, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Data Analysis: Calculate the photodegradation rate constant and half-life from the decrease in the parent compound concentration over time in the light-exposed samples, corrected for any degradation in the dark controls.

Bioaccumulation Study in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of a TFMP in fish.

Methodology:

-

Test Organisms: Select a suitable fish species (e.g., rainbow trout, zebrafish) and acclimate them to the test conditions.

-

Exposure Phase: Expose the fish to a constant, sublethal concentration of the test TFMP in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure phase, transfer the fish to clean water for a depuration period.

-

Sampling: Sample fish and water at regular intervals during both the exposure and depuration phases.

-

Analysis: Analyze the concentration of the TFMP in the fish tissue and water samples.

-

Data Analysis: Calculate the BCF as the ratio of the concentration of the TFMP in the fish at steady-state to the concentration in the water.

Soil Sorption/Desorption Study (based on OECD Guideline 106)

Objective: To determine the soil sorption coefficient (Koc) of a TFMP.

Methodology:

-

Soil Selection: Select a range of characterized soils with varying organic carbon content, pH, and texture.

-

Batch Equilibrium: Add a known amount of soil to a series of centrifuge tubes containing a solution of the TFMP in 0.01 M CaCl2.

-

Equilibration: Shake the tubes for a predetermined time to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil and the aqueous phase.

-

Analysis: Analyze the concentration of the TFMP in the aqueous phase.

-

Data Analysis: Calculate the amount of TFMP sorbed to the soil by difference. Determine the soil-water distribution coefficient (Kd) from the sorption isotherm. Normalize Kd to the organic carbon content of the soil to obtain Koc.

Conclusion

The environmental fate of trifluoromethylphenols is complex and influenced by a combination of abiotic and biotic processes. While hydrolysis and photolysis contribute to their degradation, the persistence of certain isomers and the formation of stable metabolites like TFA warrant consideration. Microbial degradation, particularly through meta-cleavage pathways, offers a route for their natural attenuation, although the efficiency can be limited. The potential for bioaccumulation appears to be low for some TFMPs like TFM, but more data is needed for a comprehensive risk assessment of the entire class of compounds. The experimental protocols outlined in this guide provide a framework for generating the necessary data to better understand and predict the environmental behavior of trifluoromethylphenols.

References

- 1. researchgate.net [researchgate.net]

- 2. thescipub.com [thescipub.com]

- 3. Sorption of p‐nitrophenol on two Chinese soils as affected by copper | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Degradation of aromatic hydrocarbons by Sphingomonas paucimobilis strain EPA505 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-4-(trifluoromethyl)phenol as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance biological activity and metabolic stability in target molecules.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of drug discovery and development, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

This compound is an attractive substrate for Suzuki coupling due to the presence of three key functional groups: the bromine atom, which serves as the leaving group in the catalytic cycle; the electron-withdrawing trifluoromethyl group, which can influence the reactivity of the aryl bromide and the properties of the final product; and the phenolic hydroxyl group, which can be a handle for further functionalization or can modulate the biological activity of the molecule.

Reaction Principle and Catalytic Cycle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product with a new carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific yields are highly dependent on the nature of the boronic acid coupling partner, the following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for a specific transformation.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a standard and reliable method for a wide range of arylboronic acids.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane or Toluene

-

Water (if using a biphasic system)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen.

-

Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).

-

Solvent Addition: Add a degassed solvent such as 1,4-dioxane or a mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous System

This "greener" protocol avoids the use of phosphine ligands and organic solvents, which can simplify purification.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-